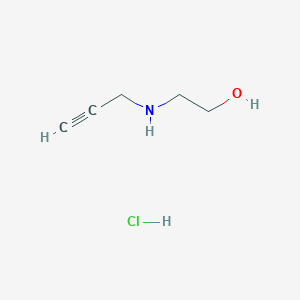

2-(Prop-2-yn-1-ylamino)ethan-1-ol hydrochloride

Description

Properties

CAS No. |

1354960-70-5 |

|---|---|

Molecular Formula |

C5H10ClNO |

Molecular Weight |

135.59 g/mol |

IUPAC Name |

2-(prop-2-ynylamino)ethanol;hydrochloride |

InChI |

InChI=1S/C5H9NO.ClH/c1-2-3-6-4-5-7;/h1,6-7H,3-5H2;1H |

InChI Key |

MQUOCZHRMSVMEL-UHFFFAOYSA-N |

Canonical SMILES |

C#CCNCCO.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2-(Prop-2-yn-1-ylamino)ethan-1-ol Hydrochloride

General Synthetic Strategy

The primary synthetic approach to this compound involves the alkylation of ethanolamine derivatives with propargyl halides or related propargyl reagents, followed by salt formation with hydrochloric acid or anhydrous ether-HCl solutions.

Specific Preparation Protocols

Direct Alkylation of Ethanolamine with Propargyl Halide

- Reaction: Ethanolamine is reacted with propargyl bromide or chloride under controlled conditions to yield 2-(prop-2-yn-1-ylamino)ethan-1-ol.

- Conditions: Typically performed in an inert solvent such as ethanol or ethyl acetate, with triethylamine as a base to scavenge generated acid.

- Temperature: Ambient to moderate heating (25–50 °C).

- Yield: Moderate to good yields (approx. 60–75%).

Formation of Hydrochloride Salt

- The free base 2-(prop-2-yn-1-ylamino)ethan-1-ol is converted to its hydrochloride salt by treatment with anhydrous ether-HCl solution or gaseous HCl in anhydrous ether.

- The mixture is stirred until complete salt formation (monitored by thin-layer chromatography).

- The precipitated hydrochloride salt is collected by filtration and dried under vacuum.

Representative Experimental Procedure (Adapted from Literature)

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Ethanolamine (1 eq), Propargyl bromide (1.1 eq), Triethylamine (1.2 eq), Ethyl acetate solvent | Stirred under argon atmosphere at 50 °C for 1 hour |

| 2 | Reaction mixture cooled, diluted with ethyl acetate | Reaction quenched and prepared for workup |

| 3 | Aqueous ammonia added, stirred 5–10 min | Neutralizes residual acid and removes impurities |

| 4 | Filtration through silica gel | Removes catalyst and byproducts |

| 5 | Evaporation of solvent | Concentrates product mixture |

| 6 | Dissolution in 1:1 EtOAc-Et2O, treatment with anhydrous ether-HCl solution | Forms hydrochloride salt at pH 1 |

| 7 | Stirring until reaction completion (TLC monitored) | Ensures complete salt formation |

| 8 | Evaporation to dryness, dilution with anhydrous ether | Precipitates the hydrochloride salt |

| 9 | Filtration and drying | Isolates pure this compound |

Yield: Approximately 69% based on starting ethanolamine.

Purification and Characterization

- The hydrochloride salt is typically purified by recrystallization from ethanol or ethanol-ether mixtures, yielding colorless crystals.

- Purity is confirmed by thin-layer chromatography and spectroscopic methods such as NMR and IR.

- Crystallographic studies confirm the structure and salt formation, with characteristic hydrogen bonding patterns between the ammonium and chloride ions.

Summary Table of Preparation Methods

| Method | Starting Materials | Catalysts/Additives | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Direct alkylation + salt formation | Ethanolamine + Propargyl bromide | Triethylamine | Ethyl acetate | 50 °C | ~69 | Standard method, inert atmosphere |

| Catalytic coupling (analogous) | Propargylamine derivatives + aryl halides | Pd(PPh3)2Cl2, CuI, Triethylamine | Ethyl acetate | 50 °C | 60–75 (related compounds) | May be adapted for target compound |

| Recrystallization purification | Crude hydrochloride salt | None | Ethanol or EtOH-Et2O | Ambient | - | Yields colorless crystals |

Research Notes and Considerations

- The preparation requires careful control of pH during hydrochloride salt formation to avoid decomposition.

- Anhydrous conditions and inert atmosphere improve yield and purity.

- The salt form improves compound stability and facilitates handling.

- Literature on closely related compounds provides insights into catalytic methods that could optimize synthesis efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(prop-2-yn-1-yl)amino]ethan-1-ol hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: It can be reduced to form amines or alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the propargyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce primary amines.

Scientific Research Applications

It appears the focus of your query is on the applications of "2-(Prop-2-yn-1-ylamino)ethan-1-ol hydrochloride." However, the search results primarily discuss the applications of the related compound, 2-[(Prop-2-yn-1-yl)amino]ethan-1-ol. Given this, the following information will focus on the scientific applications of 2-[(Prop-2-yn-1-yl)amino]ethan-1-ol, while noting the distinction.

2-[(Prop-2-yn-1-yl)amino]ethan-1-ol is an organic compound with the molecular formula C5H9NO, featuring both an alkyne group and an amino alcohol moiety, making it reactive and applicable in various chemical reactions and scientific research fields.

Scientific Research Applications

2-[(Prop-2-yn-1-yl)amino]ethan-1-ol has a wide range of applications in scientific research:

- Chemistry It serves as a building block in the synthesis of complex organic molecules.

- Biology It is used in the study of enzyme mechanisms and protein interactions.

- Medicine It is investigated for potential use in drug development and as a precursor for pharmaceuticals.

- Industry It is utilized in the production of specialty chemicals and materials.

Chemical Reactions

2-[(Prop-2-yn-1-yl)amino]ethan-1-ol undergoes several types of chemical reactions:

- Oxidation It can be oxidized to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction Reduction reactions can convert the alkyne group to an alkene or alkane. Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

- Substitution The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Halogenating agents such as thionyl chloride can be used to introduce halogen atoms into the molecule.

2-[(Prop-2-yn-1-yl)amino]ethan-1-ol, also known as propargylamine, has been studied for its potential therapeutic applications, particularly in anticancer and antimicrobial contexts. The structure of this compound includes an alkyne functional group, which is often associated with significant biological activity and may enhance the compound's ability to interact with biological targets.

Anticancer Activity

Derivatives of propargylamine have demonstrated anticancer properties against various cancer cell lines, including human breast adenocarcinoma (MDA-MB-231) and lung adenocarcinoma (A549) cells.

Case Study: Anticancer Mechanism

In vitro studies indicated that certain derivatives decreased the expression of histone H3, a proliferation marker, while increasing the transcriptional activity of cell cycle regulators such as P53 and P21. Additionally, these compounds altered the expression of apoptosis-related genes BCL-2 and BAX, promoting a shift towards apoptosis in cancer cells.

| Cell Line | IC50 (µM) | Effect on Apoptosis |

|---|---|---|

| MDA-MB-231 | 36 | Increased BAX expression |

| A549 | 36 | Decreased BCL-2 expression |

| C-32 | 36 | Reduced proliferation marker |

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been explored, with various derivatives tested against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC)

The MIC values for selected derivatives indicate their potency against common pathogens:

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Derivative A | 0.22 | Staphylococcus aureus |

| Derivative B | 0.25 | Escherichia coli |

| Derivative C | >256 | Enterococcus faecalis |

Mechanism of Action

The mechanism of action of 2-[(prop-2-yn-1-yl)amino]ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various substitution and addition reactions. It can also form coordination complexes with metal ions, influencing catalytic processes in chemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

(Prop-2-yn-1-ylsulfanyl)carbonitrile

- Structural Differences: The target compound features an ethanolamine backbone with a propargylamine group, while (Prop-2-yn-1-ylsulfanyl)carbonitrile contains a propargylsulfanyl group (-S-C≡C-CH2-) and a carbonitrile (-CN). The ethanolamine moiety in the target compound enhances hydrophilicity, whereas the sulfanyl and carbonitrile groups in the latter increase lipophilicity.

- In contrast, the hydrochloride salt in the target compound may pose irritancy risks typical of amine salts.

Applications :

- The carbonitrile derivative is likely used in organic synthesis (e.g., as a thiocyanate precursor), while the target compound’s hydroxyl and amine groups may favor pharmaceutical applications.

2-Phenyl-1-propanamine Hydrochloride

- Structural Differences: The phenyl group in 2-phenyl-1-propanamine hydrochloride introduces aromaticity and lipophilicity, contrasting with the alkyne-functionalized ethanolamine in the target compound.

- Phenylalkylamines are often used in central nervous system (CNS) drug development, whereas the propargyl group in the target compound may enable click chemistry applications.

Solubility :

- Both compounds are hydrochloride salts, but the phenyl group reduces water solubility compared to the hydroxyl group in the target compound.

2-Iodo-N-(prop-2-yn-1-yl)acetamide

- Structural Differences: The iodoacetamide group (-I-CH2-CONH-) in this compound contrasts with the ethanolamine structure of the target compound.

Synthesis :

Reactivity :

- The iodoacetamide’s electrophilic iodine enhances reactivity in substitution reactions, whereas the target compound’s hydroxyl group may participate in hydrogen bonding or esterification.

Data Table: Comparative Analysis

Research Findings and Discussion

Functional Group Influence :

- The hydroxyl group in the target compound improves solubility for biological applications, while the propargyl group enables alkyne-azide cycloaddition (click chemistry).

- In contrast, the iodine in 2-Iodo-N-(prop-2-yn-1-yl)acetamide allows for selective cross-coupling but introduces stability challenges .

- Hazard Profiles: Limited toxicological data on propargyl derivatives (e.g., ) underscores the need for rigorous safety studies on the target compound.

Synthetic Efficiency :

- The low yield of 2-Iodo-N-(prop-2-yn-1-yl)acetamide suggests that the target compound’s synthesis could be more straightforward due to fewer reactive sites.

Biological Activity

2-(Prop-2-yn-1-ylamino)ethan-1-ol hydrochloride, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The chemical structure of this compound features an alkyne group which is known to enhance biological activity through various mechanisms. The synthesis typically involves the reaction of propargylamine with ethanolamine under controlled conditions to yield the hydrochloride salt form, which is more soluble and stable for biological studies.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits notable antitumor properties. In vitro assays have shown that this compound induces apoptosis in various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.6 | Induction of apoptosis via caspase activation |

| A549 | 12.3 | Inhibition of cell proliferation |

| HeLa | 10.5 | Disruption of mitochondrial membrane potential |

These results indicate a dose-dependent response, suggesting that higher concentrations of the compound are more effective at inhibiting tumor growth .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In a series of tests against both Gram-positive and Gram-negative bacteria, it demonstrated significant inhibitory effects:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that this compound could serve as a potential lead compound for developing new antibiotics .

Neuroprotective Effects

In neuropharmacological studies, the compound has shown promise as a neuroprotective agent. It has been reported to reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. For instance, treatment with the compound led to a significant decrease in reactive oxygen species (ROS) levels and improved cell viability in models of neurodegeneration .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Cancer Treatment : A study involving SCID mice bearing IGROV1 tumors treated with varying doses of the compound showed a reduction in tumor size by up to 50% compared to control groups. The mechanism was attributed to its ability to induce apoptosis and inhibit angiogenesis through downregulation of VEGF expression .

- Antimicrobial Efficacy : In clinical isolates from patients with resistant bacterial infections, the compound demonstrated effectiveness against strains resistant to conventional antibiotics, suggesting its utility in treating multidrug-resistant infections .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-(Prop-2-yn-1-ylamino)ethan-1-ol hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves nucleophilic substitution between propargylamine derivatives and halogenated alcohols. For example, propargyl bromide can react with ethanolamine derivatives in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF. Stirring at room temperature for 2–4 hours typically yields intermediates, which are then hydrochlorinated using HCl gas or aqueous HCl . Optimization includes monitoring reaction progress via TLC (e.g., n-hexane:ethyl acetate, 9:1) and adjusting stoichiometry to minimize byproducts like unreacted starting materials.

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : The compound should be stored at 2–8°C in airtight, light-resistant containers to prevent degradation. Hydrochloride salts are hygroscopic, so desiccants (e.g., silica gel) are recommended. Safety protocols include using PPE (gloves, goggles) due to potential irritancy, as outlined in safety data sheets for structurally similar amines .

Q. What analytical techniques are suitable for assessing the purity and structural integrity of this compound?

- Methodological Answer : Use HPLC with UV detection (λ = 210–260 nm) or LC-MS for purity analysis. NMR (¹H/¹³C) confirms structural integrity, focusing on peaks for the propargyl group (~2.2 ppm for sp-hybridized protons) and ethanolamine backbone. Impurity profiling, such as detecting unreacted propargyl bromide, can employ GC-MS or ion chromatography .

Advanced Research Questions

Q. How does the propargylamine moiety in this compound influence its reactivity in click chemistry or PROTAC linker design?

- Methodological Answer : The terminal alkyne group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry for bioconjugation. In PROTACs, the propargyl group’s rigidity may affect ternary complex formation between the target protein and E3 ligase. Computational modeling (e.g., molecular dynamics) can predict linker flexibility and optimize spatial orientation for efficient ubiquitination .

Q. What strategies resolve contradictions between in vitro activity and poor solubility in biological assays?

- Methodological Answer : Solubility can be enhanced via salt exchange (e.g., converting to mesylate or citrate salts) or formulation with cyclodextrins. For instance, highlights hydrochloride salts improving aqueous solubility. Parallel artificial membrane permeability assays (PAMPA) or co-solvent systems (e.g., DMSO/PBS) can empirically determine optimal conditions without compromising activity .

Q. How can structure-activity relationship (SAR) studies be designed to explore the ethanolamine scaffold’s role in receptor binding?

- Methodological Answer : Synthesize analogs with variations in the ethanolamine backbone (e.g., alkyl chain elongation, stereochemical inversion) and test affinity via radioligand binding assays (e.g., β₂-adrenoceptor studies). demonstrates SAR for β₂ selectivity using similar scaffolds, emphasizing the importance of substituents on aromatic rings and amine functionalization .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer : Asymmetric synthesis using chiral catalysts (e.g., Jacobsen’s catalyst) or chiral resolving agents (e.g., tartaric acid derivatives) can preserve enantiomeric excess. Process analytical technology (PAT) tools, such as in-line FTIR, monitor crystallization dynamics to avoid racemization during scale-up .

Key Considerations for Experimental Design

- Contradiction Analysis : When biological activity diverges from computational predictions, validate assumptions (e.g., protonation states at physiological pH) using potentiometric titration or isothermal titration calorimetry (ITC).

- Safety Protocols : Follow guidelines in for spill management and first aid, particularly for amine-related respiratory or dermal exposure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.